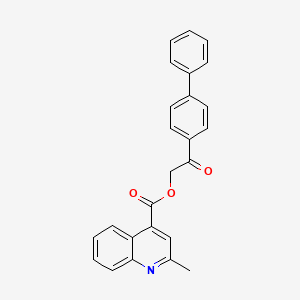![molecular formula C14H15N5O B12465537 2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group attached to the pyrazole ring. This unique structure contributes to its biological activity and potential therapeutic applications .
Métodos De Preparación
One common synthetic route includes the condensation of enaminonitrile with urea under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition leads to cell cycle arrest at the G1 phase, preventing cell proliferation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity . This inhibition triggers downstream signaling pathways that result in apoptosis, or programmed cell death, in cancer cells .
Comparación Con Compuestos Similares
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the 3-methylphenyl group, resulting in different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different enzyme inhibition profiles.
Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with a pyridine ring, showing distinct anticancer properties.
The uniqueness of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a targeted anticancer agent .
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-10-3-2-4-11(7-10)19-14-12(8-18-19)13(15-5-6-20)16-9-17-14/h2-4,7-9,20H,5-6H2,1H3,(H,15,16,17) |
Clave InChI |
GOWHRQMNZYEGMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)

![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)

![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)

